molecular formula C9H13ClFNS B12221989 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12221989
M. Wt: 221.72 g/mol
InChI Key: ALEIFSVFNCBUHB-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine is a chemical compound with a unique structure that includes a cyclopropyl group, a fluorinated thienyl group, and a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves the reaction of cyclopropylamine with a fluorinated thienylmethyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes rigorous quality control measures to ensure consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or cyclopropyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases and conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-N-[(5-chloro-2-thienyl)methyl]methanamine
  • 1-cyclopropyl-N-[(5-bromo-2-thienyl)methyl]methanamine
  • 1-cyclopropyl-N-[(5-methyl-2-thienyl)methyl]methanamine

Uniqueness

1-cyclopropyl-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to the presence of the fluorine atom in the thienyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13ClFNS

Molecular Weight

221.72 g/mol

IUPAC Name

1-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C9H12FNS.ClH/c10-9-4-3-8(12-9)6-11-5-7-1-2-7;/h3-4,7,11H,1-2,5-6H2;1H

InChI Key

ALEIFSVFNCBUHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=CC=C(S2)F.Cl

Origin of Product

United States

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